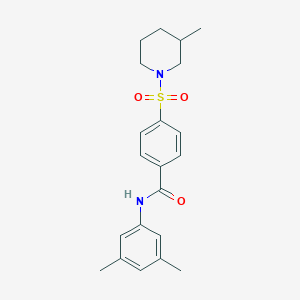

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

説明

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-5-4-10-23(14-15)27(25,26)20-8-6-18(7-9-20)21(24)22-19-12-16(2)11-17(3)13-19/h6-9,11-13,15H,4-5,10,14H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEBDETWMREOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 3,5-dimethylphenylamine: This can be synthesized through the nitration of 3,5-dimethylbenzene followed by reduction.

Formation of 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid: This involves sulfonylation of 4-aminobenzoic acid with 3-methylpiperidine.

Coupling Reaction: The final step involves coupling 3,5-dimethylphenylamine with 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.

科学的研究の応用

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the benzamide core may interact with receptor sites, modulating their function and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzamide-based agrochemicals, differing primarily in substituent groups that influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Estimated via computational tools (exact value unavailable in literature).

Key Observations:

The 3-methylpiperidinylsulfonyl group introduces a basic nitrogen, which may improve water solubility relative to Sulfentrazone’s non-ionizable triazole-sulfonamide system. This could influence soil mobility and systemic activity in plants .

Mode of Action Hypotheses: Etobenzanid and Sulfentrazone inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis . The target compound’s sulfonamide group may similarly interfere with PPO, but the piperidine moiety could alter binding kinetics compared to Sulfentrazone’s triazole ring.

Physicochemical Properties :

- The trifluoromethylsulfonyl group in Mefluidide confers strong electron-withdrawing effects, enhancing stability against metabolic degradation. In contrast, the target compound’s methylpiperidine group may increase metabolic lability, shortening environmental persistence.

生物活性

N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H24N4O3S. Its structure features a sulfonamide group attached to a benzamide framework, which is known to influence biological activity significantly.

The biological activity of N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is primarily attributed to its interaction with various receptors in the central nervous system. Specifically, it has been studied for its effects on:

- Dopaminergic Activity : Similar compounds have shown potential as neuroleptics by modulating dopamine receptor activity, which is crucial in the treatment of psychiatric disorders .

- Serotonergic System : The compound may also interact with serotonin receptors, which are involved in mood regulation and could be beneficial in treating depression and anxiety disorders .

Antipsychotic Properties

Research indicates that compounds with similar structural motifs exhibit significant antipsychotic effects. For instance, studies involving benzamides have demonstrated their ability to inhibit apomorphine-induced stereotyped behavior in animal models, suggesting potential efficacy in managing psychotic symptoms .

Case Studies and Research Findings

- Neuroleptic Activity Study : A study evaluated various benzamide derivatives for their neuroleptic properties. The findings indicated that modifications to the piperidine ring significantly enhanced antipsychotic activity. The compound under discussion was noted for its promising profile among structurally similar compounds .

- Serotonin Receptor Interaction : Another study focused on the serotonergic system's modulation by similar compounds. It was found that certain structural features could enhance receptor binding affinity and selectivity, potentially leading to improved therapeutic outcomes in mood disorders .

Q & A

Q. What are the key steps in synthesizing N-(3,5-dimethylphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the benzamide core with 3-methylpiperidine under anhydrous conditions. Critical steps include:

- Coupling the sulfonyl chloride intermediate with 3-methylpiperidine in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to prevent side reactions.

- Purification via column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product.

- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of benzamide to sulfonyl chloride) and reaction time (4–6 hours) .

Q. How can researchers confirm the molecular conformation and purity of this compound?

Standard characterization methods include:

- NMR spectroscopy : Analyze and chemical shifts to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethylphenyl groups) .

- Mass spectrometry (ESI) : Confirm molecular weight (e.g., m/z 443.5 [M+H]) and isotopic distribution .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What solvents and conditions enhance solubility for in vitro assays?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。